molecular formula C15H24O3S B1581204 Octyl 4-methylbenzenesulfonate CAS No. 3386-35-4

Octyl 4-methylbenzenesulfonate

Cat. No. B1581204
CAS RN: 3386-35-4
M. Wt: 284.4 g/mol
InChI Key: LYQJBZLAANNIER-UHFFFAOYSA-N
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Description

Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound . It is used as an external antibacterial agent and has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina .


Molecular Structure Analysis

The molecular formula of Octyl 4-methylbenzenesulfonate is C15H24O3S . The InChI code is 1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 .


Physical And Chemical Properties Analysis

Octyl 4-methylbenzenesulfonate has a molecular weight of 284.42 . It is a liquid at room temperature and has a density of 1.06 g/cm3 . The compound is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Catalyst in Biodiesel Production

This compound has been used as a catalyst in the production of biodiesel. A dual-functional biowaste-derived biochar-supported MIL-100 (Fe) catalyst functionalized with p-toluenesulfonic acid (p-TSA) was developed and applied for microwave-assisted biodiesel production . The esterification of oleic acid to methyl oleate (FAME) using the p-TSA-MIL-100@SBC catalyst under microwave irradiation resulted in 97.54% conversion efficiency .

Photocatalytic Degradation of Pollutants

The same catalyst mentioned above (p-TSA-MIL-100@SBC) demonstrated excellent photocatalytic activity for the degradation of metronidazole (MTZ), an emerging antibiotic and antiprotozoal pharmaceutical pollutant . The catalyst also showed significant degradation of several other emerging organic dyes and pharmaceutical pollutants .

Lipophilization of Phenolic Acids

p-Toluenesulfonic acid (PTSA) catalyzed esterification of dihydrocaffeic acid (DHCA) with hexanol was selected as a model reaction to investigate the synthesis of lipophilic antioxidant . This process increases the oil-solubility and antioxidant activity of phenolic acids .

Alkylating Agent in Pharmaceutical Industry

Alkyl esters of sulfonic acids, particularly methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are a common class of reagents used in the pharmaceutical industry as alkylating agents .

Catalyst in Chemical Synthesis

These esters are also used as catalysts in the chemical synthesis of a drug substance .

Sucrose-based Adhesives

p-Toluenesulfonic acid has the potential to cure sucrose more efficiently and at lower temperatures than previous sucrose-based adhesives, making it a promising acid catalyst for sucrose .

Safety and Hazards

Octyl 4-methylbenzenesulfonate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

octyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQJBZLAANNIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344766
Record name n-Octyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 4-methylbenzenesulfonate

CAS RN

3386-35-4
Record name n-Octyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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